(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine

Catalog No.
S3380159
CAS No.
1222711-20-7
M.F
C13H19FN2
M. Wt
222.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-...

CAS Number

1222711-20-7

Product Name

(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine

IUPAC Name

(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine

Molecular Formula

C13H19FN2

Molecular Weight

222.3 g/mol

InChI

InChI=1S/C13H19FN2/c1-10-4-5-12(14)7-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3/t13-/m1/s1

InChI Key

UICPTCGPPWEBMI-CYBMUJFWSA-N

SMILES

CC1=C(C=C(C=C1)F)CN2CCCC(C2)N

Canonical SMILES

CC1=C(C=C(C=C1)F)CN2CCCC(C2)N

Isomeric SMILES

CC1=C(C=C(C=C1)F)CN2CCC[C@H](C2)N

(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine, also known as JNJ-42153605, is a piperidine derivative characterized by its unique chemical structure. It has garnered attention for its potential applications in various therapeutic areas, particularly in the modulation of dopamine neurotransmission. This compound exhibits high affinity and selectivity for the dopamine D2 receptor subtype, making it a candidate for treating conditions like schizophrenia and other psychotic disorders. Its molecular formula is C15H21FN2, with a molecular weight of 269.35 g/mol. The compound appears as a white to off-white crystalline powder, with a melting point between 154°C and 157°C and a boiling point of approximately 605.44°C at 760 mmHg.

Involving (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine include:

  • Formation of the Piperidine Ring: The initial step involves the reaction of 2-methyl-5-nitrobenzaldehyde with piperidine to yield 2-methyl-5-piperidin-1-ylbenzaldehyde.
  • Reduction Reaction: The nitro group in the intermediate is reduced to an amine using tin and hydrochloric acid, producing 2-methyl-5-(piperidin-1-yl)benzylamine.
  • Final Coupling Reaction: The final step involves the coupling of this amine with 5-fluoro-2-iodobenzaldehyde in the presence of palladium acetate and triphenylphosphine to synthesize (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine.

(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine exhibits significant biological activity primarily through its interaction with dopamine receptors. It acts as a partial agonist at the dopamine D2 receptor, which plays a crucial role in regulating mood, cognition, and motor control. This compound has shown promise not only in treating schizophrenia but also in addressing drug addiction and neurodegenerative diseases such as Parkinson's disease, where dopamine modulation is critical.

The synthesis of (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine can be summarized as follows:

  • Condensation Reaction: Combine 2-methyl-5-nitrobenzaldehyde with piperidine.
  • Reduction: Convert the nitro group to an amine using tin and hydrochloric acid.
  • Coupling: React the resulting amine with 5-fluoro-2-iodobenzaldehyde using palladium-catalyzed coupling methods.

Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

The applications of (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine are diverse:

  • Pharmaceutical Research: Investigated for its potential in treating schizophrenia and other psychotic disorders.
  • Neurodegenerative Disease Treatment: Explored for its effects on dopamine modulation in conditions like Parkinson's disease.
  • Addiction Therapy: Potential use in therapeutic strategies for drug addiction due to its influence on dopamine pathways.

Studies on (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine have highlighted its interactions with various neurotransmitter systems beyond dopamine, including serotonin receptors, which may contribute to its therapeutic effects. The compound's ability to selectively engage with specific receptor subtypes allows for targeted pharmacological interventions, minimizing side effects commonly associated with broader-spectrum agents.

Several compounds share structural or functional similarities with (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-fluoro-5-methylphenyl)piperidin-3-amineSimilar piperidine coreDifferent substituent on the phenyl ring
N-(3-fluorophenyl)-N-[1-(2-propenyl)piperidin]-4-amideContains a propenyl groupFocused on analgesic properties
N-(4-chlorophenyl)-N-[4-(morpholinomethyl)piperidin]-4-amideMorpholine substitutionPotential use in anxiety disorders

These compounds highlight variations in substituents that can influence receptor affinity and biological activity, showcasing the uniqueness of (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine within this class of compounds .

XLogP3

1.8

Dates

Last modified: 08-19-2023

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